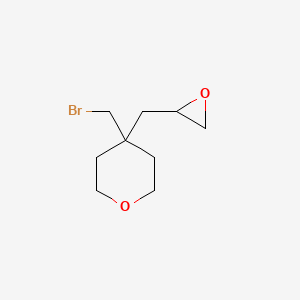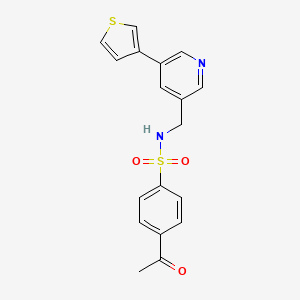
4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as TAK-659, is a potent inhibitor of Bruton’s tyrosine kinase (BTK) that is currently undergoing clinical trials for the treatment of various types of cancers and autoimmune diseases1.
Synthesis Analysis
Unfortunately, specific synthesis information for this compound was not found in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions, including the formation of heterocyclic rings and the introduction of various functional groups2.Molecular Structure Analysis
The molecular weight of 4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is 372.4613. However, the specific structural details such as bond lengths and angles were not found in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the search results. However, it’s known that similar compounds can undergo a variety of chemical reactions, including those involving the thiophene and pyridine rings2.Physical And Chemical Properties Analysis
The molecular weight of this compound is 372.4613. Other physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.
Scientific Research Applications
Synthesis of Celecoxib Derivatives
A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized, starting from celecoxib derivatives. These compounds were evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The study highlighted that certain derivatives showed significant potential for therapeutic applications without causing notable tissue damage in vital organs compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Sulfonamide Derivatives with Anticancer and Radiosensitizing Effects
Novel sulfonamide derivatives were synthesized, incorporating different biologically active moieties like pyrazol, thiophene, pyridine, and pyrimidines. These derivatives were tested for in-vitro anticancer activity against a human tumor liver cell line (HEPG-2) and evaluated for their ability to enhance the cell killing effect of γ-radiation. Several compounds exhibited higher activity than the reference drug doxorubicin, showcasing their potential as anticancer agents with radiosensitizing properties (M. Ghorab et al., 2015).
Photovoltaic and Catalytic Applications
Dicopper(I) Complexes with Acetylide-Functionalized Ligands
Heteroaryl incorporated acetylide-functionalized pyridinyl ligands were synthesized, leading to the development of dicopper(I) complexes. These complexes were characterized for their structural, spectroscopic, and photovoltaic properties. Preliminary results indicated moderate power conversion efficiency in dye-sensitized solar cells (DSSCs), suggesting their potential use in photovoltaic applications (Maharaja Jayapal et al., 2018).
Catalytic Properties of Enzymes
An enzyme responsible for the metabolic reduction of acetohexamide, an oral antidiabetic drug, was purified from rabbit heart. This enzyme, which does not reduce typical substrates of carbonyl reductase, showed specificity for acetohexamide and its analogs, highlighting its unique catalytic properties and potential for specific metabolic pathways (Y. Imamura et al., 1996).
Safety And Hazards
Future Directions
Given that 4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is currently undergoing clinical trials for the treatment of various types of cancers and autoimmune diseases1, future research will likely focus on further evaluating its efficacy and safety in these contexts. Additionally, studies may explore its potential uses in treating other conditions.
properties
IUPAC Name |
4-acetyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13(21)15-2-4-18(5-3-15)25(22,23)20-10-14-8-17(11-19-9-14)16-6-7-24-12-16/h2-9,11-12,20H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUVQPNABUFNCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

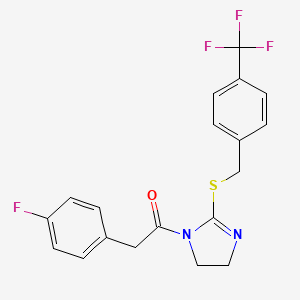
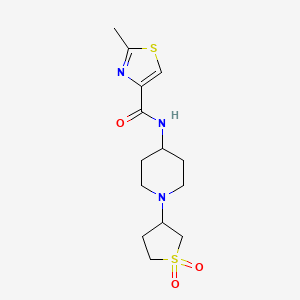
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)
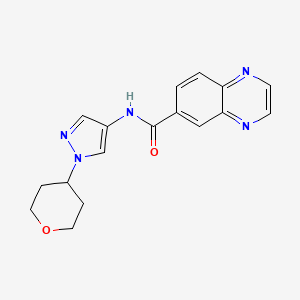
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
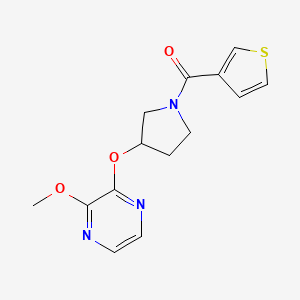
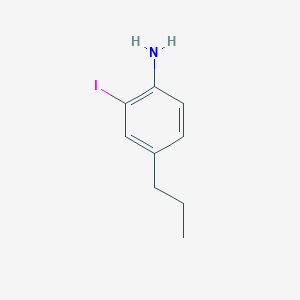
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)
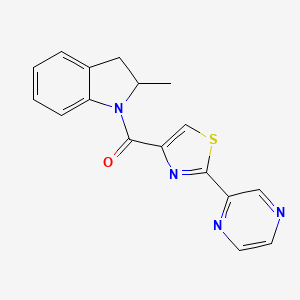
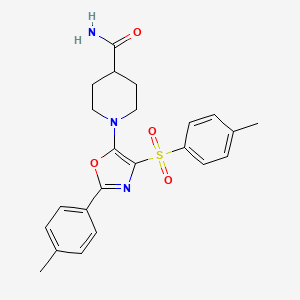
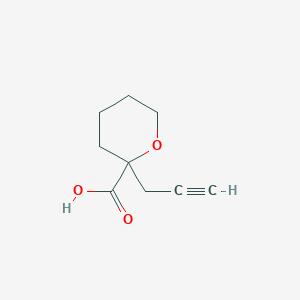
![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)
